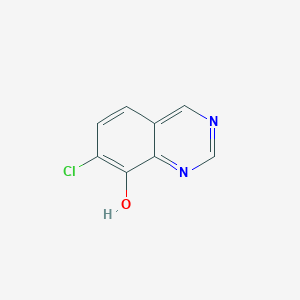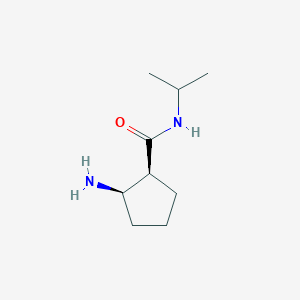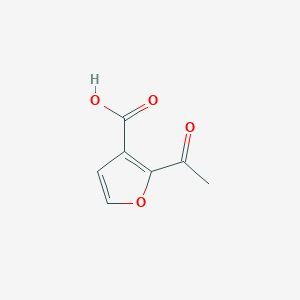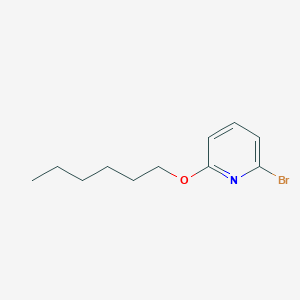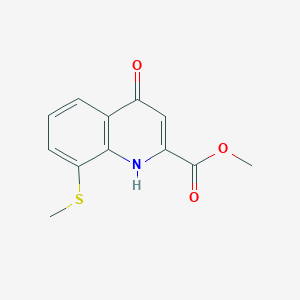
4-Fluoro-2-nitrophenylhydrazine
Overview
Description
4-Fluoro-2-nitrophenylhydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrophenylhydrazine typically involves the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in an acidic or basic medium.
Major Products:
Reduction: 4-Fluoro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones and related derivatives.
Scientific Research Applications
4-Fluoro-2-nitrophenylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrophenylhydrazine involves its reactive hydrazine group, which can form covalent bonds with various biomolecules. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that can alter their function .
Comparison with Similar Compounds
- 4-Fluoro-3-nitrophenylhydrazine
- 4-Fluoro-2-aminophenylhydrazine
- 4-Nitrophenylhydrazine
Comparison: 4-Fluoro-2-nitrophenylhydrazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C6H6FN3O2 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
(4-fluoro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChI Key |
SNCDYKRHXCFGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5H-Pyrimido[4,5-b][1,4]benzothiazine-2,4(1H,3H)-dione](/img/structure/B8356122.png)
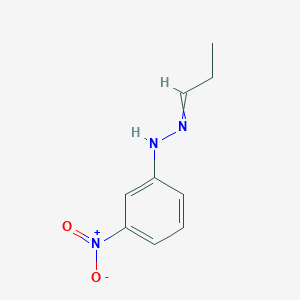
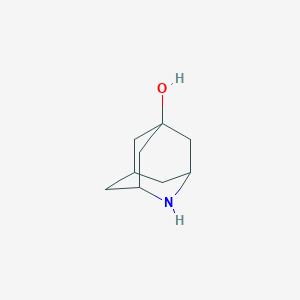
![(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8356133.png)
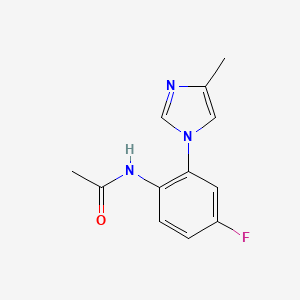
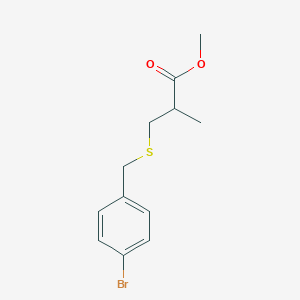
![8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8356180.png)
